3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one
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Overview
Description
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one is a heterocyclic compound that features a thiophene ring fused to a benzoxazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one typically involves the formation of the thiophene ring followed by its fusion with the benzoxazinone structure. One common method is the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoxazinone moiety to its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-microbial and anti-cancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. For instance, its anti-microbial activity may be due to the inhibition of bacterial enzymes, while its anti-cancer properties could be attributed to the induction of apoptosis in cancer cells. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one is unique due to its fused benzoxazinone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66078-77-1 |
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Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-(5-ethylthiophen-2-yl)-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C14H11NO2S/c1-2-9-7-8-12(18-9)13-14(16)17-11-6-4-3-5-10(11)15-13/h3-8H,2H2,1H3 |
InChI Key |
PYCIQUWXEVUXII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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